N,N'-bis(6-aminohexyl)hexanediamide
Description
N,N'-bis(6-aminohexyl)hexanediamide is a diamide derivative of hexanedioic acid (adipic acid), where both amide nitrogen atoms are substituted with 6-aminohexyl groups. Its structure comprises a central adipamide core (C₆H₁₀O₂N₂) flanked by two aliphatic 6-aminohexyl chains (-NH-(CH₂)₆-NH₂). The molecular formula is C₁₈H₃₈N₆O₂, with a molecular weight of 402.54 g/mol.
Key features include:
- Flexibility: The long aliphatic chains enhance solubility in organic solvents and flexibility in polymer matrices.
- Functionality: The terminal amine groups enable crosslinking or conjugation in materials science and biomedical applications.
- Applications: Potential uses span polymer synthesis (e.g., segmented poly(ether amide)s) , drug delivery systems, and biochemical sensors .
Properties
IUPAC Name |
N,N'-bis(6-aminohexyl)hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N4O2/c19-13-7-1-3-9-15-21-17(23)11-5-6-12-18(24)22-16-10-4-2-8-14-20/h1-16,19-20H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFBFPCQGOOGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNC(=O)CCCCC(=O)NCCCCCCN)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398439 | |
| Record name | N,N'-bis(6-aminohexyl)hexanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65170-34-5 | |
| Record name | N,N'-bis(6-aminohexyl)hexanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(6-aminohexyl)hexanediamide typically involves the reaction of hexanediamine with 6-aminohexanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of N,N’-bis(6-aminohexyl)hexanediamide involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(6-aminohexyl)hexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with halogenated compounds or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Halogenated compounds, electrophiles; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N,N’-bis(6-aminohexyl)hexanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of protein-ligand interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of N,N’-bis(6-aminohexyl)hexanediamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins and other biomolecules, influencing their structure and function. This interaction can lead to various biological effects, such as modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Substituted Diamides
N,N'-bis(6-aminohexyl)oxalamide
- Structure: Ethanediamide core with 6-aminohexyl substituents.
- Molecular Formula : C₁₄H₃₂N₆O₂.
- Applications : Used in synthesizing segmented poly(ether amide)s with high elasticity and transparency. The oxalamide core facilitates hydrogen bonding, enhancing material rigidity .
- Key Difference : Shorter central chain (C2 vs. C6 in hexanediamide) reduces flexibility but increases hard-segment density in polymers.
N,N′-1,6-Hexanediylbis[2-aminobenzamide]
Aromatic Substituted Diamides
N,N'-bis(3-methylphenyl)hexanediamide
- Structure : Adipamide core with 3-methylphenyl substituents.
- Molecular Formula : C₂₀H₂₄N₂O₂.
- Properties : Lower solubility in polar solvents due to hydrophobic aromatic groups. Molecular weight: 328.42 g/mol .
- Applications : Explored in material science for rigid-rod polymers.
N~1~,N~6~-bis(3-ethylphenyl)hexanediamide
Specialty Functionalized Diamides
Os(bpy)₂(Nbpy)²⁺ (Osmium Polypyridyl Complex)
- Structure: Contains an N-(6-aminohexyl) group conjugated to osmium complexes.
- Applications: Used in optical oxygen sensors for biological systems due to red-region absorption and stable amide linkages with nanocrystals .
Methoctramine (N,N′-bis(6-aminohexyl)octane-1,8-diamine)
Comparative Data Table
Research Findings and Trends
- Synthetic Methods: Aliphatic diamides (e.g., this compound) are typically synthesized via condensation of diacid chlorides (e.g., adipoyl chloride) with amines, while aromatic derivatives often involve Ullmann or Buchwald-Hartwig couplings .
- Structure-Property Relationships :
- Aliphatic chains improve solubility and polymer flexibility but reduce thermal stability.
- Aromatic substituents enhance rigidity and thermal resistance, favoring material science applications.
- Emerging Applications: Functionalization with terminal amines (as in this compound) is promising for drug conjugation and stimuli-responsive polymers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
